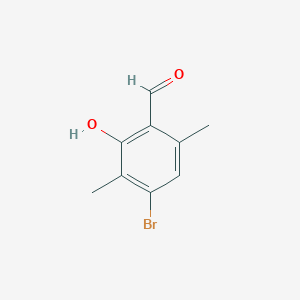

4-Bromo-2-hydroxy-3,6-dimethylbenzaldehyde

CAS No.: 1516601-02-7

Cat. No.: VC5584383

Molecular Formula: C9H9BrO2

Molecular Weight: 229.073

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1516601-02-7 |

|---|---|

| Molecular Formula | C9H9BrO2 |

| Molecular Weight | 229.073 |

| IUPAC Name | 4-bromo-2-hydroxy-3,6-dimethylbenzaldehyde |

| Standard InChI | InChI=1S/C9H9BrO2/c1-5-3-8(10)6(2)9(12)7(5)4-11/h3-4,12H,1-2H3 |

| Standard InChI Key | BZDXEZBUMGAKCJ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C(=C1C=O)O)C)Br |

Introduction

Chemical Identity and Structural Analysis

Molecular Structure and Nomenclature

The IUPAC name, 4-bromo-2-hydroxy-3,6-dimethylbenzaldehyde, reflects the substituents’ positions on the benzene ring. The aldehyde group (-CHO) occupies position 1, while hydroxyl (-OH) and bromine (-Br) are at positions 2 and 4, respectively. Two methyl (-CH) groups are located at positions 3 and 6, creating a sterically hindered environment that influences reactivity . The structure is represented as:

This substitution pattern distinguishes it from related compounds such as 4-bromo-2,6-dimethylbenzaldehyde (CAS 5769-33-5) and 2-hydroxy-3,6-dimethylbenzaldehyde (CAS 1666-04-2) , which lack either the bromine or hydroxyl group.

Spectroscopic and Computational Data

While experimental spectral data (e.g., NMR, IR) for 4-bromo-2-hydroxy-3,6-dimethylbenzaldehyde is limited in publicly available literature, computational predictions provide insights. The calculated polar surface area (37 Å) and logP (3.83) suggest moderate hydrophilicity and significant lipid solubility, respectively . These properties are critical for its behavior in biological systems and synthetic reactions.

Synthesis and Manufacturing

Industrial Availability

The compound is commercially available from suppliers such as Enamine and Angene International, with prices ranging from $161 for 25 mg to $6,492 for 5 g (95% purity) . Scalability remains a challenge due to the multi-step synthesis and purification requirements.

Physical and Chemical Properties

Physicochemical Parameters

Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 229 Da | |

| LogP | 3.83 | |

| Rotatable Bonds | 1 | |

| Hydrogen Bond Donors | 1 (hydroxyl group) | |

| Hydrogen Bond Acceptors | 2 (aldehyde and hydroxyl) |

Comparative data with 4-bromo-2-hydroxybenzaldehyde (melting point: 50–54°C, density: 1.737 g/cm³) suggests that the additional methyl groups in 4-bromo-2-hydroxy-3,6-dimethylbenzaldehyde likely increase molecular symmetry and packing efficiency, potentially elevating its melting point.

Solubility and Stability

The compound is sparingly soluble in water but exhibits better solubility in organic solvents like methanol and dimethyl sulfoxide (DMSO) . Stability studies recommend storage in a dark, dry environment at room temperature to prevent degradation .

Reactivity and Functionalization

Aldehyde Group Reactivity

The aldehyde moiety participates in nucleophilic additions, forming Schiff bases with amines or undergoing condensation reactions to generate heterocycles. For instance, reaction with hydrazines could yield hydrazones, useful in coordination chemistry .

Bromine as a Leaving Group

The bromine atom at position 4 enables cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl or alkyl groups. This reactivity is leveraged in pharmaceutical synthesis, as seen in 4-bromo-2-hydroxybenzaldehyde’s role in creating γ-secretase modulators .

Hydroxyl Group Modifications

The phenolic -OH group can be alkylated, acylated, or deprotonated to form salts, enhancing solubility or enabling further functionalization. Protecting groups like tert-butyldimethylsilyl (TBS) are often employed during multi-step syntheses .

Applications in Research and Industry

Pharmaceutical Intermediates

4-Bromo-2-hydroxy-3,6-dimethylbenzaldehyde’s structure aligns with bioactive molecules targeting neurological disorders. Analogues such as 4-bromosalicylaldehyde are precursors to BIIB042, a γ-secretase modulator investigated for Alzheimer’s disease . The methyl groups in this compound may improve blood-brain barrier penetration compared to non-methylated derivatives.

Material Science

The compound’s aromaticity and substituent arrangement make it a candidate for organic semiconductors or metal-organic frameworks (MOFs). Its ability to coordinate with metals via the aldehyde and hydroxyl groups could facilitate catalyst design .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume